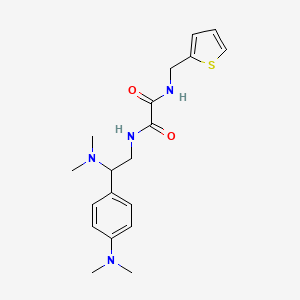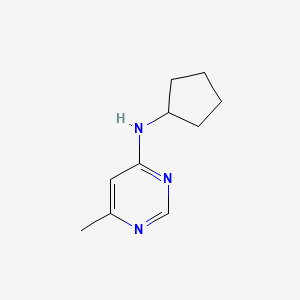![molecular formula C22H23N5O4 B2511467 4-{2-[2-(3,5-dimetil-1H-pirazol-1-il)-4-oxo-3H,4H,5H,6H,7H-ciclopenta[d]pirimidin-3-il]acetamido}benzoato de metilo CAS No. 1007280-04-7](/img/structure/B2511467.png)
4-{2-[2-(3,5-dimetil-1H-pirazol-1-il)-4-oxo-3H,4H,5H,6H,7H-ciclopenta[d]pirimidin-3-il]acetamido}benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is a complex organic compound that features a pyrazole ring, a cyclopentapyrimidine core, and a benzoate ester
Aplicaciones Científicas De Investigación
Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of the compound methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate interacts with its targets by binding to the active site of AChE and BChE . This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine . This inhibition potential suggests that the compound might act as a neuroprotective agent for neurological disorders linked to activated-acetylcholinesterase .
Biochemical Pathways
The inhibition of AChE and BChE by methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, potentially affecting memory and learning processes .
Pharmacokinetics
The compound’s neurotoxic potentials have been confirmed , suggesting that it can cross the blood-brain barrier and interact with central nervous system targets .
Result of Action
The result of the action of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is an increase in the concentration of acetylcholine due to the inhibition of AChE and BChE . This increase can lead to changes in neurological function, particularly in memory and learning processes .
Action Environment
The action of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate can be influenced by environmental factors. For example, the compound is a white solid that dissolves well in polar organic solvents , suggesting that its solubility and stability could be affected by the solvent environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopentapyrimidine core. The final steps involve the acylation of the benzoate ester.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclopentapyrimidine Core Construction: This step involves the cyclization of a suitable precursor, often using a condensation reaction with urea or thiourea.
Acylation and Esterification: The final product is obtained by acylating the intermediate with methyl 4-aminobenzoate under basic conditions, followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl groups in the cyclopentapyrimidine core can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Cyclopentapyrimidine Derivatives: Compounds with a similar core structure but different substituents.
Benzoate Esters: Compounds with similar ester functional groups.
Uniqueness
Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is unique due to its combination of a pyrazole ring, a cyclopentapyrimidine core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs.
Propiedades
IUPAC Name |
methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-11-14(2)27(25-13)22-24-18-6-4-5-17(18)20(29)26(22)12-19(28)23-16-9-7-15(8-10-16)21(30)31-3/h7-11H,4-6,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDXTSYVUFHHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)


![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2511394.png)


![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)

![3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2511400.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511405.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)
